REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.[C:6]([OH:11])(=[O:10])[C:7]([CH3:9])=[CH2:8]>C=CC1C=CN=CC=1.Cl.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[C:6]([O:11][CH:5]1[CH2:4][CH2:3][CH2:2][O:1]1)(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:2.3|
|
Name
|
|
Quantity
|
207 mL
|
Type
|
reactant
|
Smiles
|
O1CCC=C1
|
Name
|
|
Quantity
|
116 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
4.97 g
|
Type
|
catalyst
|
Smiles
|
C=CC1=CC=NC=C1.Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 2° C. per minute
|
Type
|
CUSTOM
|
Details
|
reached 45° C.
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction
|
Type
|
CUSTOM
|
Details
|
to rise to 82° C
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
ADDITION
|
Details
|
After addition of sodium carbonate and calcium hydride, excess dihydrofuran
|
Type
|
CUSTOM
|
Details
|
was removed with a rotary evaporator, and distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |